
2-Chloro-6-(trifluoromethyl)aniline
説明
2-Chloro-6-(trifluoromethyl)aniline (2C6TFA) is an organic compound belonging to the class of anilines. It is a colorless, volatile liquid with a pungent odor. 2C6TFA is a versatile reagent used in a wide range of organic synthesis, including the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, it is used in the synthesis of polymers, dyes, and other materials. 2C6TFA has been widely studied in the field of medicinal chemistry due to its potential applications in therapeutic agents.
科学的研究の応用
Synthetic Processes in Pesticide Development
2-Chloro-6-(trifluoromethyl)aniline plays a crucial role in the synthesis of novel pesticides, such as Bistrifluron. The process involves the chlorination of 3,5-bis-(trifluoromethyl)aniline to produce 2-chloro-3,5-bis-(trifluoromethyl)aniline, which is then utilized to create Bistrifluron, exhibiting potent growth-retarding activity against pests. This synthesis is notable for its high yield and industrial feasibility, highlighting the compound's importance in agricultural chemical development (Liu An-chan, 2015).
Advanced Materials and NLO Properties
2-Chloro-6-(trifluoromethyl)aniline is investigated for its potential in non-linear optical (NLO) materials due to its unique electronic and vibrational properties. Studies involving vibrational spectroscopy and quantum chemical calculations have indicated that derivatives of this compound, such as 4-chloro-3-(trifluoromethyl)aniline, exhibit characteristics favorable for NLO applications. These include significant first-order hyperpolarizability and an appreciable HOMO-LUMO energy gap, suggesting potential utility in advanced optical technologies (M. Arivazhagan, V. Subhasini, A. Austine, 2012).
Vibrational Spectroscopic Analysis
The compound's vibrational characteristics, especially in its derivatives like 2-chloro-5-(trifluoromethyl) aniline, have been extensively studied to understand the influence of the chlorine substituent on molecular vibrations. These studies leverage both experimental and theoretical data to elucidate the presence and impact of various functional groups, providing deep insights into the compound's molecular structure and behavior. Such analysis is foundational in the fields of molecular spectroscopy and materials science, where understanding vibrational modes is crucial (T. Karthick, V. Balachandran, S. Perumal, A. Nataraj, 2013).
Pharmaceutical and Biologically Active Compounds Synthesis
In pharmaceutical research, 2-Chloro-6-(trifluoromethyl)aniline serves as a key intermediate in the synthesis of biologically active compounds. Its derivatives have been used to synthesize a variety of compounds, including isatin derivatives and quinolinones, which are important in medicinal chemistry for their diverse biological activities. These synthesis processes often involve innovative methods, such as the use of transition-metal-free conditions, highlighting the compound's versatility and importance in drug discovery and development (Mao Zhenmin, 2008).
Environmental Applications
2-Chloro-6-(trifluoromethyl)aniline and its derivatives are also explored for environmental applications, such as in the spectrophotometric determination of residual chlorine in water. This application is critical for ensuring water quality and safety, demonstrating the compound's utility beyond traditional chemical and pharmaceutical industries (R. A. Al-Okab, A. Syed, 2008).
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRRSPQJZRCMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195817 | |
| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)aniline | |
CAS RN |
433-94-3 | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

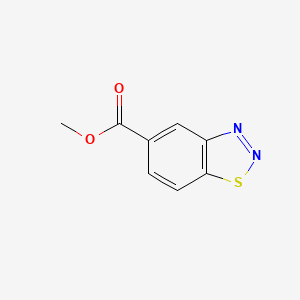
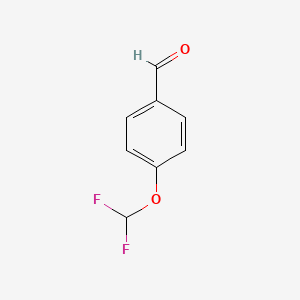
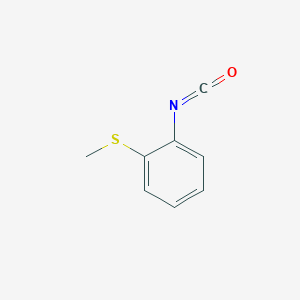
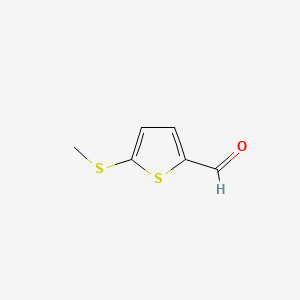
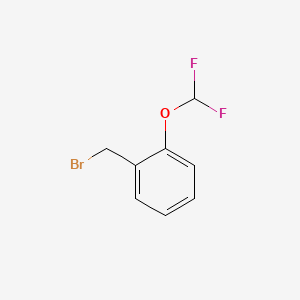

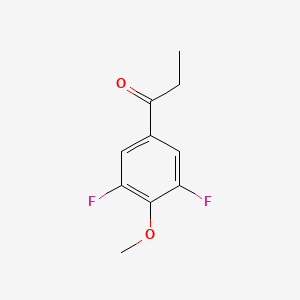
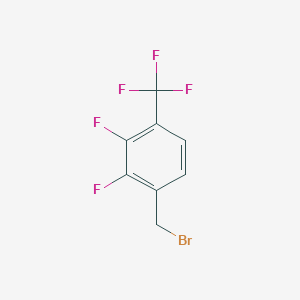

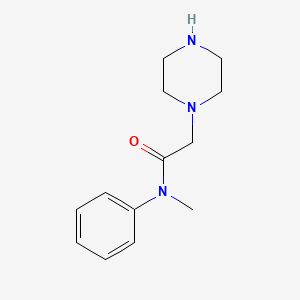
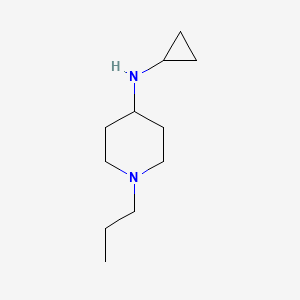


![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)